Andradite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

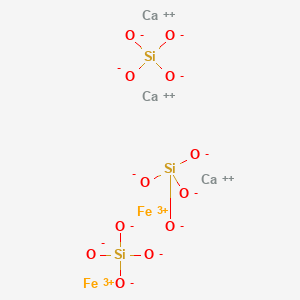

Andradite is a calcium iron silicate mineral belonging to the garnet group, with the chemical formula Ca3Fe2(SiO4)3 . Named after the Brazilian mineralogist José Bonifácio de Andrade e Silva, this compound is known for its typically deep green to black coloration, although it can also be brown, yellow, or even red in certain varieties . It is often found in metamorphic rocks and skarn deposits and is valued for its aesthetic appeal and industrial uses, particularly in the abrasive industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Andradite can be synthesized in the laboratory by combining calcium carbonate (CaCO3), iron oxide (Fe2O3), and silicon dioxide (SiO2) under high-temperature conditions. The reaction typically occurs at temperatures around 1000°C to 1200°C in a controlled atmosphere to ensure the correct stoichiometry and phase purity .

Industrial Production Methods: Industrial production of this compound involves similar high-temperature processes, often using natural raw materials such as limestone (CaCO3), hematite (Fe2O3), and quartz (SiO2). These materials are mixed and heated in a kiln to produce this compound, which can then be processed further for various applications .

Análisis De Reacciones Químicas

Types of Reactions: Andradite undergoes several types of chemical reactions, including:

Oxidation: The iron in this compound can be oxidized, altering its color and properties.

Reduction: Under reducing conditions, the iron in this compound can be reduced, affecting its stability and structure.

Substitution: this compound can undergo ion substitution, where other elements replace calcium or iron in its structure.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen or carbon monoxide at high temperatures.

Substitution: Various metal oxides or salts under controlled conditions.

Major Products Formed:

Oxidation: Formation of iron oxides and changes in color.

Reduction: Formation of lower oxidation state iron compounds.

Substitution: Formation of mixed garnet phases with altered properties.

Aplicaciones Científicas De Investigación

Andradite has several scientific research applications, including:

Geochronology: Used in U–Pb dating to determine the age of magmatic and hydrothermal processes.

Thermodynamic Studies: Investigated for its heat capacity and entropy behavior to understand its thermodynamic properties.

Material Science:

Industrial Uses: Employed as an abrasive material due to its hardness and durability.

Mecanismo De Acción

The mechanism of action of andradite involves its crystal structure, which consists of alternating silicon-oxygen tetrahedra and iron-oxygen octahedra. Calcium ions occupy specific sites within the crystal lattice, contributing to its stability and properties. The iron ions in this compound can exist in different oxidation states, affecting its magnetic and optical properties .

Comparación Con Compuestos Similares

Andradite is part of the garnet group, which includes several similar compounds:

Grossular (Ca3Al2(SiO4)3): Similar in structure but contains aluminum instead of iron.

Uvarovite (Ca3Cr2(SiO4)3): Contains chromium instead of iron, giving it a distinct green color.

Almandine (Fe3Al2(SiO4)3): Contains iron and aluminum, with a deep red color.

Uniqueness of this compound: this compound is unique due to its high refractive index, magnetic properties, and the presence of iron, which gives it a range of colors from green to black .

Propiedades

Fórmula molecular |

Ca3Fe2O12Si3 |

|---|---|

Peso molecular |

508.17 g/mol |

Nombre IUPAC |

tricalcium;iron(3+);trisilicate |

InChI |

InChI=1S/3Ca.2Fe.3O4Si/c;;;;;3*1-5(2,3)4/q3*+2;2*+3;3*-4 |

Clave InChI |

ZHMRUDDUAQEJEP-UHFFFAOYSA-N |

SMILES canónico |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Fe+3].[Fe+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)

![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)

![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)

![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)